1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid is a heterocyclic compound notable for its bicyclic structure, which combines a pyrazole ring with a pyridine ring. This compound is part of the pyrazolopyridine family, characterized by its structural resemblance to purine bases, essential components of nucleic acids like DNA and RNA. Its unique properties make it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid is classified as a heterocyclic aromatic compound. It is recognized for its potential applications in various fields such as pharmaceuticals, agrochemicals, and biochemistry due to its biological activity and ability to interact with multiple molecular targets.
The synthesis of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid can be achieved through several methods. One prominent approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method yields high enantioselectivity and efficiency, making it suitable for both laboratory and industrial applications.
Another effective method utilizes readily available 2-chloro-3-nitropyridines through a sequence of nucleophilic substitution reactions combined with modified Japp–Klingemann reactions. This one-pot synthesis simplifies the process by integrating multiple reaction steps, resulting in higher yields and reduced reaction times .
The synthesis typically requires controlled conditions to optimize yield and purity. For instance, reactions may be conducted in the presence of specific catalysts or under varying temperatures to facilitate the desired transformations. The use of continuous flow reactors has also been explored to enhance scalability and efficiency in industrial settings .
The molecular structure of 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid features a fused ring system that contributes to its chemical properties. The compound can be represented as follows:
The compound's structural analysis reveals its potential for forming hydrogen bonds and participating in π-π stacking interactions due to its aromatic nature. This structural versatility underpins its biological activity and reactivity in various chemical reactions.
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid is involved in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid primarily involves its interaction with enzymes and receptors within biological systems. The compound can inhibit specific enzyme activities by binding to their active sites, thus blocking substrate access and catalytic functions. This inhibition plays a crucial role in modulating biochemical pathways associated with cellular processes such as proliferation, differentiation, and apoptosis.
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid typically appears as a crystalline solid. Its melting point and solubility properties are significant for determining its suitability for various applications.
The compound exhibits notable stability under standard laboratory conditions but can undergo transformations under specific reactive environments. Its reactivity profile includes participation in electrophilic aromatic substitutions due to the electron-rich nature of the pyrazole ring.
Relevant data includes:
1H-Pyrazolo[4,3-B]pyridine-3-carboxylic acid has diverse applications across scientific disciplines:
1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid features a fused bicyclic heterocyclic system consisting of a pyrazole ring annulated with a pyridine ring at the [4,3-b] junction. The molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.13 g/mol [1] [2] [8]. The core structure positions the carboxylic acid moiety at the C3 position of the pyrazole ring, creating a planar conjugated system that significantly influences the compound's electronic properties and reactivity. The IUPAC name (1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid) explicitly denotes the proton (H) at the N1 position, which is crucial for maintaining aromaticity across the fused system [1] [10].
Tautomerism represents a fundamental aspect of this compound's structural behavior. Theoretical studies on analogous pyrazolopyridine systems indicate that the 1H-tautomer (with hydrogen at N1) is energetically favored over the 2H-tautomer (with hydrogen at N2) by approximately 37.03 kJ/mol (9 kcal/mol) [7]. This substantial energy difference arises from the superior aromatic stabilization in the 1H-form, where both rings maintain complete aromaticity—the pyrazole ring exhibits 6π-electron delocalization while the pyridine ring retains its aromatic character. The carboxylic acid substituent at C3 further influences this tautomeric equilibrium through both steric and electronic effects, though computational models confirm the 1H-tautomer predominates (>99%) under standard conditions [7].
The carboxylic acid functionality contributes significantly to the molecule's properties, with a predicted pKa value of 11.50±0.40 [2], indicating moderate acidity. This acidic proton, along with the N1-H, establishes an extended hydrogen-bonding network both intramolecularly and in crystal packing. The molecule's planarity is disrupted only by the carboxylic acid group, which lies slightly out of the bicyclic plane due to steric interactions. Substituent effects analysis reveals that electron-withdrawing groups would enhance acidity at both the carboxylic acid and N1 positions, while electron-donating groups would have the opposite effect .
Table 1: Fundamental Structural Properties of 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic Acid
Property | Value/Description |
---|---|
Molecular Formula | C₇H₅N₃O₂ |
Molecular Weight | 163.13 g/mol |
Ring System | Pyrazolo[4,3-b]pyridine |
Substituent Position | C3-carboxylic acid |
Predominant Tautomer | 1H-tautomer (>99%) |
Energy Difference (1H-2H) | 37.03 kJ/mol (1H more stable) |
Heavy Atom Count | 12 |
Aromatic Rings | Two (pyrazole + pyridine) |
While experimental crystallographic data for 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid remains limited in the available literature, predicted structural parameters and spectroscopic signatures provide valuable insights into its solid-state and molecular characteristics. Computational modeling suggests a crystal density of 1.617±0.06 g/cm³, indicative of moderately efficient packing [2]. The molecule's nearly planar bicyclic core (pyrazolopyridine system) facilitates tight π-π stacking interactions, while the carboxylic acid group forms characteristic hydrogen-bonding motifs—likely generating dimeric pairs or infinite chains via O-H···O and N-H···O bonds, as observed in related heterocyclic carboxylic acids [2] .
Spectroscopic characterization reveals distinctive patterns across multiple analytical techniques. Infrared spectroscopy would display signature absorptions for the carboxylic acid group (broad O-H stretch around 2500-3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹), alongside C=N stretches (1600-1650 cm⁻¹) and aromatic C-H bends (700-900 cm⁻¹) from the heterocyclic framework . Nuclear magnetic resonance (NMR) spectral predictions indicate the following key signals: ¹H NMR would feature a deshielded N1-H proton (δ ~12-13 ppm), the carboxylic acid proton (δ ~11-12 ppm), and characteristic aromatic proton patterns reflecting the asymmetric pyrazolopyridine ring system. The ¹³C NMR spectrum would show the carboxylic acid carbon at δ ~165-170 ppm, with the C3 carbon (attached to the carboxylic acid) appearing significantly deshielded (δ ~145-150 ppm) relative to other ring carbons [1] .
Mass spectrometry analysis would display a molecular ion peak at m/z 163.13, with fragmentation patterns likely showing sequential loss of CO₂ (44 amu) to yield the decarboxylated heterocycle at m/z 119, followed by HCN elimination. Advanced computational analyses predict physicochemical parameters including a topological polar surface area (TPSA) of 78.87 Ų, hydrogen bond donor count of 2, and hydrogen bond acceptor count of 4 . These values suggest moderate polarity and significant hydration potential. Lipophilicity predictions show consensus LogP values of approximately 0.37, indicating balanced hydrophilicity-lipophilicity character suitable for pharmaceutical applications.
Table 2: Predicted Spectroscopic and Physicochemical Properties
Characterization Method | Key Predicted Features |
---|---|
Infrared Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), sharp C=O stretch (~1700 cm⁻¹), C=N stretches (1600-1650 cm⁻¹) |
NMR Spectroscopy | ¹H: N1-H (δ 12-13 ppm), COOH (δ 11-12 ppm), aromatic H (δ 7-9 ppm); ¹³C: C=O (δ 165-170 ppm), C3 (δ 145-150 ppm) |
Mass Spectrometry | Molecular ion m/z 163.13; major fragments: m/z 119 (loss of CO₂), m/z 92 (subsequent HCN loss) |
Computational Parameters | TPSA: 78.87 Ų; H-bond donors: 2; H-bond acceptors: 4; Consensus LogP: 0.37 |
Thermal Properties | Boiling point: 475.1±25.0 °C; Melting point: Not determined |
The structural and electronic properties of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid exhibit significant differentiation from its isomeric counterparts, primarily due to variations in ring fusion patterns and nitrogen atom positioning. The [4,3-b] isomer discussed herein differs fundamentally from the isomeric [3,4-b], [3,4-c], and [4,3-c] pyrazolopyridine systems in terms of electronic distribution, dipole moments, and hydrogen bonding capabilities [6] [7]. These distinctions arise from the topological arrangement of nitrogen atoms within the fused ring system, which governs electron density distribution and molecular polarization.
The most consequential comparison involves the [3,4-b] isomer, which represents the most extensively studied pyrazolopyridine system in medicinal chemistry. While both [4,3-b] and [3,4-b] isomers maintain aromaticity in both rings, the position of the pyrrolic nitrogen differs: in [3,4-b] systems, the nitrogen atom common to both rings is adjacent to the fusion bond, whereas in [4,3-b] systems, it is separated by one carbon atom. This topological distinction results in significantly different electron distribution patterns. The [3,4-b] isomer displays greater electron deficiency at its C4 position, making it more susceptible to nucleophilic attack compared to the [4,3-b] isomer [7]. Furthermore, the [3,4-b] isomer exhibits a larger dipole moment (estimated at ~5.0 Debye) than the [4,3-b] isomer (~3.8 Debye), influencing solubility and crystal packing behavior.
The [4,3-c] isomer (represented by 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid) presents an even more dramatic structural divergence. In this configuration, the pyrazole nitrogen atoms are positioned such that N2 becomes part of the fusion bond, creating a topological arrangement where the carboxylic acid substituent at C3 becomes sterically hindered and less accessible for reactions [6]. This isomer also displays altered tautomeric preferences, with a reduced energy gap (approximately 5-7 kcal/mol) between 1H- and 2H-tautomers compared to the [4,3-b] isomer's 9 kcal/mol difference [7]. The hydrogen bonding capacity differs substantially as well: while the [4,3-b] isomer can form extended chains through N1-H···N(pyridine) interactions, the [4,3-c] isomer lacks this capability due to altered nitrogen positioning.
Substitution patterns further highlight the uniqueness of the [4,3-b] framework. Analysis of over 300,000 pyrazolopyridine structures reveals that C3 substituents in [3,4-b] systems are predominantly methyl (46.77%) or hydrogen (30.83%), while carboxylic acid substitution at C3 represents a minor fraction (<5%) [7]. In contrast, the [4,3-b] isomer with C3-carboxylic acid represents a strategically functionalized building block for further derivatization. The electron-withdrawing carboxylic acid group in the [4,3-b] system significantly reduces electron density at C5 and C7 (equivalent to C6 in standard numbering), making these positions more electrophilic and thus more reactive toward nucleophilic aromatic substitution compared to the [3,4-b] analog.
Table 3: Comparative Analysis of Pyrazolopyridine Isomers with C3-Carboxylic Acid Substituent
Structural Feature | [4,3-b] Isomer | [3,4-b] Isomer | [4,3-c] Isomer |
---|---|---|---|
IUPAC Name | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid |
Nitrogen Positions | N1 (pyrrolic), N7 (pyridinic) | N1 (pyrrolic), N4 (pyridinic) | N1 (pyrrolic), N4 (pyridinic) |
Tautomeric Preference | 1H-tautomer strongly favored (ΔG = 37.03 kJ/mol) | 1H-tautomer favored (ΔG = ~30 kJ/mol) | Reduced 1H preference (ΔG = ~20-25 kJ/mol) |
Carboxylic Acid Accessibility | Unhindered | Moderately hindered | Sterically hindered |
Electron Density at Fusion Carbons | Higher at C3a-C7a bond | Lower at C3a-C7a bond | Moderate at C3a-C7a bond |
Reported Derivatives | Limited, mainly esters and amides | Extensive (methyl, phenyl, amino) | Very limited |
Representative Compound | 1H-Pyrazolo[4,3-b]pyridine-3-carboxylic acid | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid [9] | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid [6] |
The distinct structural attributes of 1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid position it uniquely within the pyrazolopyridine family. Its balanced electronic properties, moderate polarity, and accessible carboxylic acid group render it particularly valuable as a building block for pharmaceutical synthesis. The molecular architecture enables diverse derivatization strategies—the carboxylic acid can be readily converted to amides or esters, while the electron-deficient pyridine ring undergoes electrophilic substitution at C5 (ortho to both nitrogens) and nucleophilic substitution at C6 (para to the pyridine nitrogen) [7]. These reactivity patterns differ substantially from those observed in the [3,4-b] isomer, where electrophilic substitution occurs preferentially at C5 and C6 positions with nearly equal probability due to symmetrical charge distribution.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1